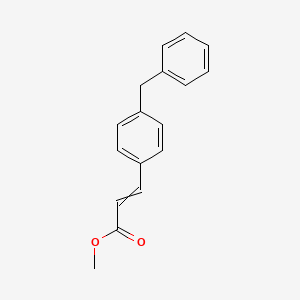
Methyl 3-(4-benzylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-benzylphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for preparing methyl 3-(4-benzylphenyl)prop-2-enoate involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Wittig Reaction: Another approach involves the Wittig reaction, where a phosphonium ylide reacts with benzylideneacetone to form the desired ester. This method requires the use of a strong base like sodium hydride and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-(4-benzylphenyl)prop-2-enoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The major product of this reaction is the corresponding saturated ester.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions. This leads to the formation of amides or ethers, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Amides, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(4-benzylphenyl)prop-2-enoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It can also be employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be utilized as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(4-benzylphenyl)prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The compound can also interact with enzymes involved in oxidation and reduction reactions, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
Comparison: Methyl 3-(4-benzylphenyl)prop-2-enoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
193819-65-7 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
methyl 3-(4-benzylphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-19-17(18)12-11-14-7-9-16(10-8-14)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI-Schlüssel |
WDDNRNBMSMSOBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




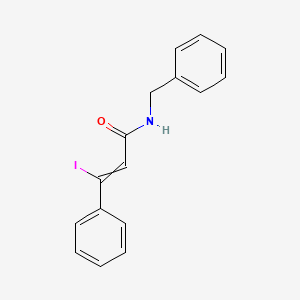
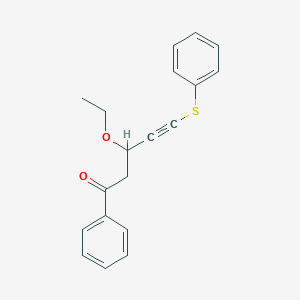
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)

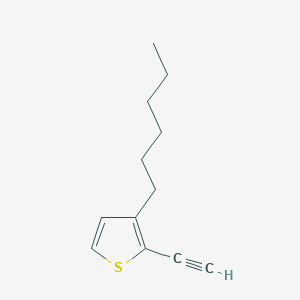
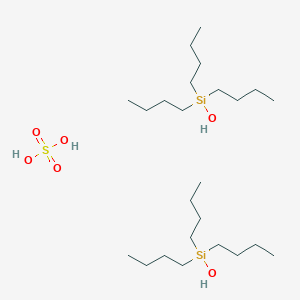
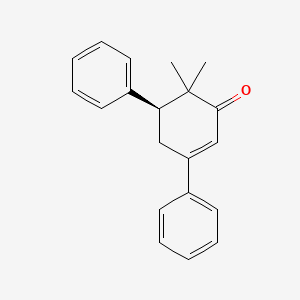

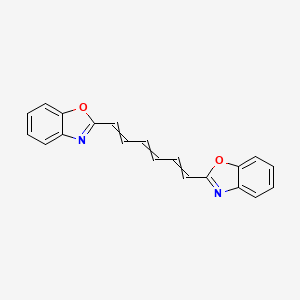
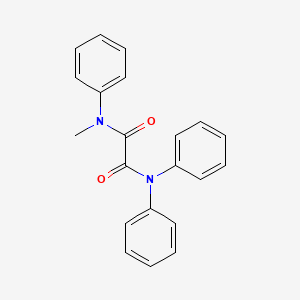
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
